molecular formula C11H15N3O2 B8304638 N2,N2-Dimethyl-6-nitro-2,5-indanediamine

N2,N2-Dimethyl-6-nitro-2,5-indanediamine

Cat. No.: B8304638
M. Wt: 221.26 g/mol
InChI Key: PELHSEUSMRWBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N2-Dimethyl-6-nitro-2,5-indanediamine is a synthetic aromatic diamine derivative featuring a bicyclic indane scaffold substituted with a nitro group (-NO₂) at position 6 and two methyl groups on the N2 amine.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-N,2-N-dimethyl-6-nitro-2,3-dihydro-1H-indene-2,5-diamine

InChI

InChI=1S/C11H15N3O2/c1-13(2)9-3-7-5-10(12)11(14(15)16)6-8(7)4-9/h5-6,9H,3-4,12H2,1-2H3

InChI Key

PELHSEUSMRWBNK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CC2=CC(=C(C=C2C1)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of N2,N2-Dimethyl-6-nitro-2,5-indanediamine and Analogs

Compound Name Core Structure Functional Groups Key Substituents
This compound Indane bicyclic ring -NO₂ (position 6), -N(CH₃)₂ (N2) Aromatic rigidity, polar nitro group
NDMA (Nitrosodimethylamine, 62-75-9) Linear aliphatic -N(NO)CH₃ Nitroso group, small molecular weight
Ranitidine Diamine Hemifumarate Furan ring -N(CH₃)₂, -S-CH₂CH₂NH₂ Thioether, dimethylamino on heterocycle
  • NDMA (): A nitrosamine with a linear structure, NDMA is a potent carcinogen due to its nitroso (-N=O) group, which facilitates DNA alkylation. In contrast, the nitro (-NO₂) group in the target compound is less reactive toward biomolecules but may confer oxidative stability .
  • Ranitidine Diamine Hemifumarate (): This ranitidine impurity shares a dimethylamino group but attaches it to a furan ring.

Physicochemical and Toxicological Profiles

Table 2: Comparative Properties

Property This compound (Predicted) NDMA Ranitidine Diamine Hemifumarate
Molecular Weight ~235 g/mol 74.08 g/mol ~300 g/mol
Polarity High (due to -NO₂ and -N(CH₃)₂) Moderate Moderate (polar substituents)
Toxicity Unknown; nitro groups may pose mutagenic risks Carcinogenic (IARC Class 2A) Low toxicity (pharmaceutical impurity)
Regulatory Status Not widely regulated EPA-regulated Monitored in drug manufacturing
  • NDMA (): Heavily regulated due to carcinogenicity, with detection limits enforced in pharmaceuticals and water supplies.
  • Ranitidine Analogs (): Ranitidine impurities like the diamine hemifumarate are scrutinized for stability under acidic conditions. The target compound’s indane core may offer superior thermal stability compared to furan-based structures .

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